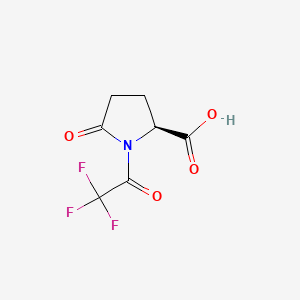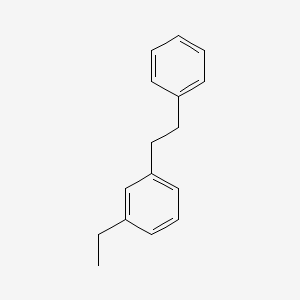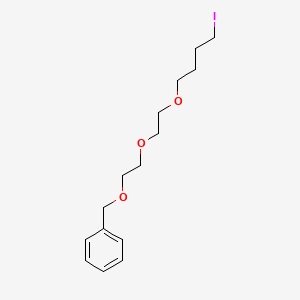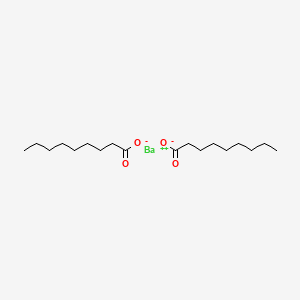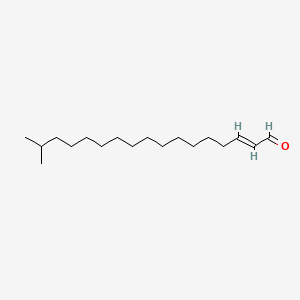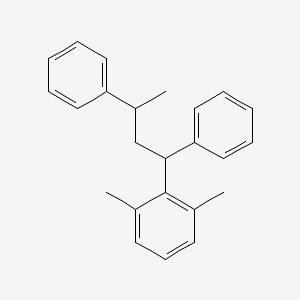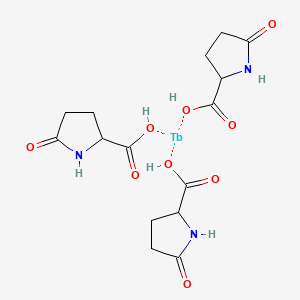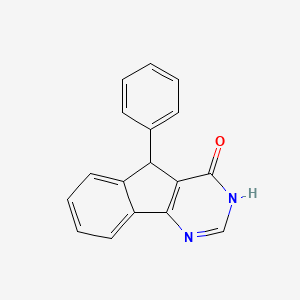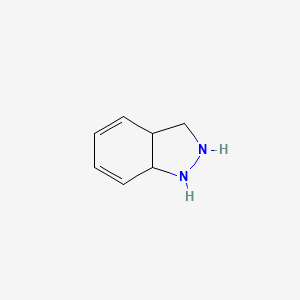
2-(2-Methoxyphenyl)-1-phenylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 35627: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 35627 typically involves a multi-step process that includes the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 35627 is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 35627 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry: NSC 35627 is used as a reagent in organic synthesis, helping to create complex molecules for research and industrial applications.
Biology: In biological research, NSC 35627 is studied for its interactions with cellular components, providing insights into cellular processes and potential therapeutic targets.
Medicine: NSC 35627 has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of certain diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, NSC 35627 is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of NSC 35627 involves its interaction with specific molecular targets within biological systems. This compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
NSC 264-137: Known for its antitumor activity and DNA-binding properties.
Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and inhibits cell division.
Uniqueness: NSC 35627 stands out due to its unique chemical structure and versatile reactivity, which allows it to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
6273-60-5 |
|---|---|
Formule moléculaire |
C15H18ClNO |
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12;/h2-10,14H,11,16H2,1H3;1H |
Clé InChI |
QNZITPAHLOVHNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC(C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


